N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride
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Overview
Description
N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Methoxybenzylamine: This can be synthesized from 4-methoxybenzaldehyde through reductive amination.
Formation of 3,4,5-Trimethoxybenzaldehyde: This intermediate is prepared through the methylation of gallic acid.
Condensation Reaction: The final step involves the condensation of 4-methoxybenzylamine with 3,4,5-trimethoxybenzaldehyde in the presence of a reducing agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 4-Methoxybenzyl (2E)-3-(3,4,5-trimethoxyphenyl)acrylate
Uniqueness
Compared to similar compounds, N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride exhibits unique properties due to the presence of both benzyl and phenyl rings with methoxy groups
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4.ClH/c1-20-15-7-5-13(6-8-15)11-19-12-14-9-16(21-2)18(23-4)17(10-14)22-3;/h5-10,19H,11-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWUYSCUDCCMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=C(C(=C2)OC)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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